
N-(4-fluorophenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)pyridine-4-carboxamide” is a chemical compound with the molecular formula C13H10FN3O . It belongs to the class of organic compounds known as aromatic anilides .
Synthesis Analysis
The synthesis of such compounds often involves multi-step nucleophilic substitution reactions and ester hydrolysis . For instance, 4-Pyridinecarboxaldehyde, a heterocyclic building block, can be used to prepare Schiff bases via a Korich-type reaction .Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The InChI string representation of the molecule is available .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 243.2364032 and a molecular formula of C13H10FN3O .Aplicaciones Científicas De Investigación
Kinase Inhibition
N-(4-fluorophenyl)pyridine-4-carboxamide derivatives have been identified as potent and selective inhibitors of specific kinases. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown significant efficacy as Met kinase inhibitors. Such compounds have been studied for their potential in tumor stasis and cancer treatment, exemplified by a derivative that demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Crystal Structure and Molecular Interactions
The crystal structures of para-substituted aryl derivatives of pyridine-2-carboxamide, including N-(4-fluorophenyl)pyridine-2-carboxamide, have been extensively studied. These compounds exhibit unconventional hydrogen bonding and π-stacking interactions. For example, compound N-(4-fluorophenyl)pyridine-2-carboxamide demonstrates aryl-carbonyl C-H...O and pyridine-fluorine C-H...F hydrogen bonding, along with well-defined π-stacking involving pyridine rings (Wilson & Munro, 2010).
Organic Synthesis and Conformational Analysis
This compound derivatives are key in organic synthesis and conformational studies. For instance, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, an organic intermediate with azabicyclo and amide groups, was synthesized through multiple reactions. The molecular structure was confirmed by various spectroscopic methods, and its conformation was analyzed using density functional theory (DFT), revealing insights into the physicochemical properties of the compound (Qin et al., 2019).
Non-Linear Optical Properties and Computational Studies
Compounds such as 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide have been synthesized and characterized using various techniques, including non-linear optical (NLO) properties and molecular docking analyses. These studies provide insights into their potential for applications like inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
PET Imaging Applications
Derivatives of this compound have been utilized in PET imaging studies, particularly for serotonin 1A receptors in humans. For example, a study compared 18F-Mefway, a derivative, with 18F-FCWAY for quantifying 5-HT1A receptors, highlighting the importance of these compounds in neuroimaging and the study of neurological disorders (Choi et al., 2015).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJKQVNKRSGJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
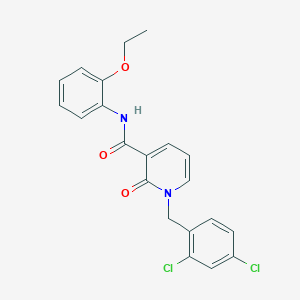
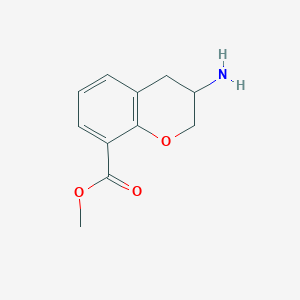

![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2550249.png)
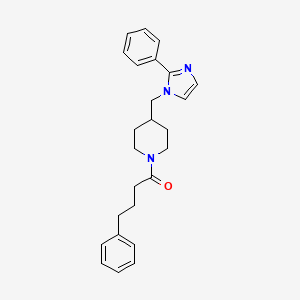

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2550254.png)
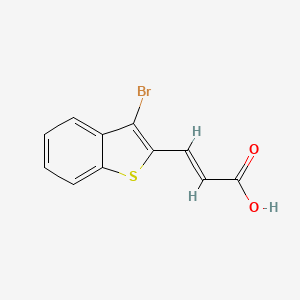
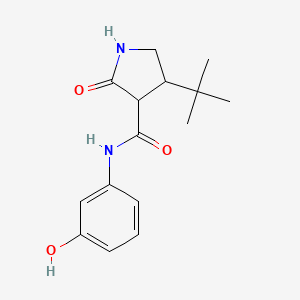
![2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide](/img/structure/B2550261.png)
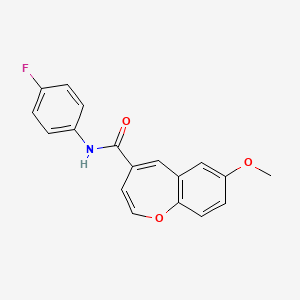
![3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2550263.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2550265.png)
